6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C7H5BrIN3O This compound is characterized by the presence of bromine, iodine, and methoxy functional groups attached to a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as bromine, iodine, and methanol, under controlled temperature and pressure conditions to ensure the desired substitution pattern .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes scaled up for larger batch production. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms. Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions like Suzuki and Heck reactions, which are useful in forming carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine or iodine atoms .
Scientific Research Applications
6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism by which 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and iodine atoms may facilitate binding to these targets, while the methoxy group can influence the compound’s solubility and bioavailability. Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine: Similar in structure but lacks the iodine atom, which may affect its reactivity and biological activity.
6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine: Contains a methyl group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrIN3O/c1-13-7-5(9)6-10-2-4(8)3-12(6)11-7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXICRCBTWBIKHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(C=NC2=C1I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrIN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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